Triphenyltetrazolium

Description

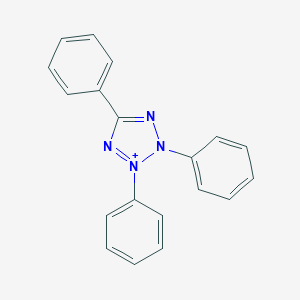

Structure

3D Structure

Properties

IUPAC Name |

2,3,5-triphenyltetrazol-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N4/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18/h1-15H/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNOBZXNCABUBKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N4+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1096-80-6 (bromide), 298-96-4 (chloride) | |

| Record name | Triphenyltetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30861848 | |

| Record name | 2,3,5-Triphenyl-2H-tetrazol-3-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902-00-1 | |

| Record name | 2,3,5-Triphenyltetrazolium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltetrazolium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000902001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLTETRAZOLIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7OL20RET2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemistry of Life: A Technical Guide to the Mechanism and Application of Triphenyltetrazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the core mechanism of action of 2,3,5-triphenyltetrazolium chloride (TTC), a vital redox indicator for assessing cellular viability. We will delve into the biochemical principles governing its function and provide detailed protocols for its application in both cell culture and tissue analysis, complete with quantitative data and workflow visualizations to support rigorous scientific inquiry.

Core Mechanism of Action: Unveiling Cellular Respiration

Triphenyltetrazolium chloride is a water-soluble, colorless compound that serves as an artificial electron acceptor in biological systems. Its utility as a viability stain is predicated on the activity of mitochondrial dehydrogenases, key enzymes in the electron transport chain responsible for cellular respiration.

In viable, metabolically active cells, dehydrogenases, particularly NADH dehydrogenase (Complex I), transfer electrons from substrates like NADH and succinate to TTC.[1][2][3] This reduction process converts the colorless tetrazolium salt into the vibrant, water-insoluble red compound, 1,3,5-triphenylformazan (TPF).[4][5] The intracellular accumulation of this red formazan precipitate provides a direct visual indicator of enzymatic activity and, by extension, cellular viability.[4][6] Conversely, in necrotic or non-viable tissues where these enzymes are denatured or degraded, TTC remains in its unreacted, colorless state.[4][5]

It is crucial to note that the final, stable red formazan product is generated under anaerobic conditions. The initial reduction product of TTC can be rapidly reoxidized by molecular oxygen, which can prevent the formation of the visible precipitate.[1][2]

References

- 1. MTT assay overview | Abcam [abcam.com]

- 2. Influence of temperature and pH on the nonenzymatic reduction of this compound chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Principle of the TTC Assay for Cell Viability: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3,5-Triphenyltetrazolium Chloride (TTC) assay is a widely utilized colorimetric method to determine cell viability. This guide delves into the core principles of the TTC assay, providing a comprehensive overview of its biochemical basis, detailed experimental protocols for various cell types, and a structured presentation of quantitative data. Furthermore, this document includes mandatory visualizations using the DOT language to illustrate the underlying signaling pathways and experimental workflows, offering a robust resource for researchers in academia and the pharmaceutical industry.

Core Principle: The Biochemical Basis of TTC Reduction

The TTC assay's ability to distinguish between viable and non-viable cells hinges on the metabolic activity of cellular dehydrogenases, primarily those located within the mitochondrial electron transport chain.[1]

The Chemistry of Viability:

-

TTC (2,3,5-Triphenyltetrazolium Chloride): This compound is a water-soluble, colorless salt.[2] Due to its positive charge, it can be taken up by viable cells.

-

Cellular Reduction: In metabolically active cells, dehydrogenases, particularly those in the mitochondrial respiratory chain like NADH dehydrogenase (Complex I) and succinate dehydrogenase (Complex II), donate electrons to TTC.[3] This enzymatic reduction converts the colorless tetrazolium salt into 1,3,5-Triphenylformazan (TPF) .

-

TPF (Formazan): TPF is a water-insoluble, red-colored crystalline product.[2] The accumulation of this red formazan precipitate within the cell is a direct indicator of active cellular respiration and, by extension, cell viability. Dead cells, lacking active dehydrogenases, are unable to reduce TTC and therefore remain colorless.[1]

The intensity of the red color is proportional to the number of viable cells and their metabolic rate. This relationship allows for the quantitative assessment of cell viability by solubilizing the formazan crystals and measuring the absorbance of the resulting solution using a spectrophotometer.

Signaling Pathway: Mitochondrial Electron Transport Chain and TTC Reduction

The primary site of TTC reduction is the mitochondrial electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane responsible for oxidative phosphorylation.

Caption: Mitochondrial electron transport chain indicating TTC reduction sites.

Experimental Protocols

The following section provides detailed methodologies for performing the TTC assay on various sample types. It is crucial to optimize these protocols based on the specific cell type and experimental conditions.

General Reagent Preparation

-

TTC Stock Solution (e.g., 0.5% w/v): Dissolve 500 mg of TTC powder in 100 mL of phosphate-buffered saline (PBS) or serum-free culture medium. Sterile filter the solution using a 0.22 µm filter and store it protected from light at 4°C.

-

Formazan Solubilization Solution: The choice of solvent depends on the cell type and subsequent analysis. Common solvents include:

-

Dimethyl Sulfoxide (DMSO)

-

Ethanol (95-100%)

-

Isopropanol

-

A mixture of 10% (w/v) Trichloroacetic Acid (TCA) in methanol or acetone.

-

Protocol for Adherent Mammalian Cells

-

Cell Seeding: Plate adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Treatment: Expose the cells to the test compounds (e.g., cytotoxic drugs) for the desired duration. Include untreated control wells.

-

TTC Incubation:

-

Carefully aspirate the culture medium from each well.

-

Add 100 µL of TTC solution (e.g., 0.5 mg/mL in serum-free medium) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Aspirate the TTC solution.

-

Add 100 µL of a suitable solubilization solvent (e.g., DMSO) to each well.

-

Place the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 480 nm and 570 nm using a microplate reader. The specific wavelength should be optimized for the solvent used (e.g., ~485 nm for ethanol, ~510 nm for DMSO).

Protocol for Suspension Mammalian Cells

-

Cell Seeding and Treatment: Add the desired number of suspension cells to each well of a 96-well plate, followed by the addition of the test compounds.

-

TTC Incubation:

-

Add TTC stock solution directly to each well to achieve a final concentration of approximately 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C.

-

-

Cell Pelleting: Centrifuge the microplate at a low speed (e.g., 500 x g) for 5-10 minutes to pellet the cells.

-

Formazan Solubilization:

-

Carefully remove the supernatant without disturbing the cell pellet.

-

Add 100 µL of a solubilization solvent to each well and resuspend the pellet.

-

Shake the plate for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance as described for adherent cells.

Protocol for Bacterial Cells

-

Bacterial Culture and Treatment: Grow bacteria to the desired phase (e.g., mid-logarithmic phase) and expose them to the test compounds.

-

Cell Harvesting: Centrifuge the bacterial culture to pellet the cells and wash with PBS or a suitable buffer.

-

TTC Incubation: Resuspend the bacterial pellet in a TTC solution (e.g., 0.1% TTC in PBS) and incubate for a specified time (e.g., 30 minutes to 2 hours) at the optimal growth temperature for the bacteria.

-

Formazan Extraction:

-

Centrifuge the cells to pellet them.

-

Discard the supernatant and add an organic solvent (e.g., ethanol or DMSO) to extract the formazan.

-

Vortex or sonicate to ensure complete extraction.

-

Centrifuge to pellet any cell debris.

-

-

Absorbance Measurement: Transfer the supernatant containing the solubilized formazan to a new microplate and measure the absorbance.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for the TTC assay.

Data Presentation and Interpretation

The quantitative data obtained from the TTC assay can be presented in various formats to facilitate interpretation and comparison.

Calculation of Cell Viability

Cell viability is typically expressed as a percentage relative to the untreated control cells:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Tabulated Quantitative Data

The following tables summarize typical experimental parameters and results from TTC assays.

Table 1: Comparison of Formazan Extraction Solvents

| Solvent | Absorbance Maximum (nm) | Extraction Efficiency | Notes |

| DMSO | ~510 | High | Good for most cell types. |

| Ethanol (95%) | ~485 | Moderate to High | Can cause protein precipitation. |

| Isopropanol | ~490 | High | Effective alternative to DMSO. |

| 10% TCA in Methanol | ~485 | High | Can decolorize interfering pigments. |

| 10% TCA in Acetone | ~485 | High | Similar to TCA/Methanol. |

Table 2: Example of a Dose-Response Analysis using TTC Assay

| Compound X Concentration (µM) | Mean Absorbance (510 nm) | Standard Deviation | % Viability |

| 0 (Control) | 1.25 | 0.08 | 100% |

| 1 | 1.18 | 0.06 | 94.4% |

| 10 | 0.85 | 0.05 | 68.0% |

| 50 | 0.42 | 0.03 | 33.6% |

| 100 | 0.15 | 0.02 | 12.0% |

From such data, dose-response curves can be generated to determine key toxicological parameters like the IC₅₀ (the concentration of a substance that inhibits a biological process by 50%).

Applications in Research and Drug Development

The TTC assay is a versatile tool with numerous applications, including:

-

Cytotoxicity and Drug Screening: Evaluating the effect of novel drug candidates on cell viability.

-

Apoptosis and Necrosis Studies: Differentiating between different modes of cell death.

-

Tissue Viability Assessment: Determining the viability of tissue slices, for example, in assessing ischemic damage in heart or brain tissue.[1]

-

Seed Viability Testing: A rapid method to assess the germination potential of seeds.

-

Microbial Viability: Assessing the efficacy of antimicrobial agents.

Limitations and Considerations

While the TTC assay is a robust method, it is essential to be aware of its limitations:

-

Metabolic Activity vs. Viability: The assay measures metabolic activity, which is generally a good proxy for viability. However, some compounds can affect mitochondrial respiration without directly causing cell death, leading to potential misinterpretation.

-

Interference from Test Compounds: Colored compounds or compounds that can directly reduce TTC can interfere with the assay.

-

Cellular Differences: The rate of TTC reduction can vary between different cell types and under different physiological conditions.

-

Insolubility of Formazan: The formazan product is insoluble and requires a solubilization step, which can introduce variability.

Conclusion

The TTC assay remains a valuable and widely used method for the determination of cell viability due to its simplicity, reliability, and cost-effectiveness. A thorough understanding of its underlying biochemical principles, coupled with careful optimization of experimental protocols, is crucial for obtaining accurate and reproducible results. This guide provides the necessary technical details and visual aids to empower researchers to effectively implement the TTC assay in their studies.

References

An In-depth Technical Guide to the Chemical Properties and Applications of 2,3,5-Triphenyltetrazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Triphenyltetrazolium chloride (TTC), a water-soluble, colorless organic salt, serves as a critical redox indicator in a multitude of biochemical and histochemical assays.[1][2][3][4] Its primary utility lies in its ability to differentiate between metabolically active and inactive cells and tissues.[2][5] In the presence of cellular respiration, specifically the action of mitochondrial dehydrogenases, TTC is reduced to the water-insoluble, deep red compound 1,3,5-triphenylformazan (TPF).[1][2][4] This distinct color change provides a robust and visually discernible endpoint for assessing cell viability, tissue damage (particularly in cases of myocardial and cerebral infarction), and seed germination potential.[2][6][7] This technical guide provides a comprehensive overview of the chemical properties of TTC, detailed experimental protocols for its principal applications, and visual representations of the underlying mechanisms and workflows.

Core Chemical Properties

2,3,5-Triphenyltetrazolium chloride is a white to faint yellow crystalline powder.[2][8] It is stable under standard conditions but is sensitive to light and moisture, necessitating storage in a cool, dark, and dry environment.[1][8][9] TTC is incompatible with strong oxidizing agents.[1][10]

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of 2,3,5-triphenyltetrazolium chloride.

| Property | Value | References |

| Molecular Formula | C₁₉H₁₅ClN₄ | [2][6] |

| Molar Mass | 334.8 g/mol | [2][11] |

| Melting Point | 243-250 °C | [1][5] |

| Appearance | White to faint yellow crystalline powder | [2][8] |

| UV/Visible Absorption Maximum (λmax) | 247 nm (in water) | [8][12][13] |

| Solvent | Solubility | References |

| Water | Soluble (10 mg/mL, 50 mg/mL) | [1][5][14] |

| Ethanol | Soluble | [1][5] |

| Acetone | Soluble | [1][15] |

| Ether | Insoluble | [1][15] |

| Chloroform | 1 mg/mL | [14] |

| Acetonitrile | 50 mg/mL | [14] |

| DMSO | 0.25 mg/mL | [13] |

| PBS (pH 7.2) | 1 mg/mL | [13] |

Mechanism of Action: The Reduction of TTC

The utility of TTC as a viability indicator is predicated on its reduction by dehydrogenases within metabolically active cells, primarily within the mitochondria.[1][13] These enzymes, such as succinate dehydrogenase, are integral components of the electron transport chain and other metabolic pathways.[16] In living cells, these enzymes transfer hydrogen ions to the colorless TTC, reducing it to the intensely colored, water-insoluble formazan.[3][8] This formazan precipitates within the cells, resulting in a characteristic red coloration.[1][4] Tissues that have suffered necrotic cell death lack active dehydrogenases and are therefore unable to reduce TTC, remaining unstained.[2][5]

Caption: The enzymatic reduction of TTC in viable cells.

Experimental Protocols

TTC Assay for Cell Viability (MTT Assay Principle)

This protocol is analogous to the widely used MTT assay and is suitable for assessing cell viability in cultured cells.[16][17]

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), or 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader (spectrophotometer)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a desired density and culture under appropriate conditions to allow for attachment and growth. Include wells with media only as a blank control.

-

Treatment: Expose cells to the test compound for the desired duration.

-

Preparation of TTC Solution: Prepare a 5 mg/mL stock solution of TTC in sterile PBS. Protect the solution from light.

-

Incubation with TTC: Remove the culture medium from the wells and add 100 µL of fresh medium and 10 µL of the TTC stock solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO₂. During this time, viable cells will reduce the TTC to formazan, forming intracellular purple crystals.

-

Solubilization of Formazan: After incubation, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a plate reader at a wavelength of 485 nm.[18] The intensity of the red color is directly proportional to the number of viable cells.

TTC Staining for Tissue Infarct Assessment (e.g., Brain or Heart)

This protocol is widely used in preclinical research to delineate the area of infarction following ischemic events.[7][19][20]

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS) or 0.9% saline solution, pH 7.4

-

10% neutral buffered formalin

-

Slicing apparatus (e.g., brain matrix, heart slicer)

-

Incubation chamber (e.g., water bath)

Procedure:

-

Tissue Preparation: Following the experimental endpoint, rapidly excise the brain or heart and rinse with cold saline to remove excess blood. For improved slicing, the tissue can be briefly chilled at -20°C for 1-2 hours until firm but not frozen solid.[7]

-

Slicing: Cut the tissue into uniform coronal (brain) or transverse (heart) slices of 1-2 mm thickness.

-

Preparation of TTC Staining Solution: Prepare a 0.05% to 2% (w/v) solution of TTC in PBS or saline.[19] A commonly used concentration is 1%.[21][22] The solution should be freshly prepared and protected from light.

-

Incubation: Immerse the tissue slices in the TTC solution in a container that is protected from light. Incubate at 37°C for 15-30 minutes.[7][19] Agitate gently to ensure even staining. Viable tissue will stain a deep red, while the infarcted, necrotic tissue will remain pale or white.[5][7]

-

Fixation: After staining, transfer the slices to a 10% neutral buffered formalin solution. This step enhances the contrast between the stained and unstained areas and preserves the tissue for subsequent analysis.[7][23]

-

Image Acquisition and Analysis: Photograph the stained slices and use image analysis software to quantify the infarcted area relative to the total area of the tissue slice.

Caption: A typical experimental workflow for TTC staining.

Concluding Remarks

2,3,5-Triphenyltetrazolium chloride remains an indispensable tool in cell biology and preclinical research. Its straightforward application, coupled with the clear and quantifiable results it provides, ensures its continued relevance in the assessment of cellular metabolic activity and tissue viability. The protocols and data presented in this guide offer a robust foundation for the successful implementation of TTC-based assays in a research setting. Proper handling and storage, particularly protection from light and moisture, are paramount to ensure the reagent's efficacy.

References

- 1. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 2. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Cas 298-96-4,2,3,5-Triphenyltetrazolium chloride | lookchem [lookchem.com]

- 5. thomassci.com [thomassci.com]

- 6. 2,3,5-Triphenyltetrazolium chloride CAS#: 298-96-4 [m.chemicalbook.com]

- 7. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 8. Page loading... [guidechem.com]

- 9. Triphenyl Tetrazolium Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. uww.edu [uww.edu]

- 11. Triphenyltetrazolium chloride | C19H15ClN4 | CID 9283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PhotochemCAD | 2,3,5-Triphenyltetrazolium Chloride [photochemcad.com]

- 13. caymanchem.com [caymanchem.com]

- 14. 2,3,5-Triphenyltetrazolium chloride Tetrazolium Red [sigmaaldrich.com]

- 15. cdn.usbio.net [cdn.usbio.net]

- 16. MTT assay overview | Abcam [abcam.com]

- 17. MTT assay - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. An optimized this compound chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]

- 23. researchgate.net [researchgate.net]

The Core Principles and Applications of TTC Staining for Metabolic Activity Assessment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realms of cellular and tissue biology, the assessment of metabolic activity is a cornerstone for determining viability, toxicity, and overall physiological status. One of the most established and visually intuitive methods for this purpose is 2,3,5-Triphenyltetrazolium Chloride (TTC) staining. This in-depth technical guide provides a comprehensive overview of the core principles of TTC staining, its application in indicating metabolic activity, detailed experimental protocols, and methods for quantitative analysis.

The Biochemical Basis of TTC Staining

At its core, TTC is a redox indicator. It is a water-soluble, colorless salt that, in the presence of metabolically active cells, is reduced to a water-insoluble, red-colored compound called 1,3,5-triphenylformazan (TPF). This reduction is a direct consequence of the activity of various dehydrogenase enzymes, which are pivotal to cellular respiration.

The primary site of TTC reduction is within the mitochondrial electron transport chain (ETC), a critical pathway for energy production in the form of ATP. Specifically, electrons from substrates like succinate and NADH are transferred to TTC, causing its conversion to the red formazan precipitate. This process is indicative of a functional ETC and, by extension, a metabolically active cell. While several dehydrogenases can contribute to this reduction, key enzymes involved include succinate dehydrogenase (Complex II) and NADH dehydrogenase (Complex I) of the ETC. In some contexts, ubiquinol-cytochrome c oxidoreductase (Complex III) has also been implicated.

dot graph TD { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=10, color="#202124"];

} TTC Reduction in the Mitochondrial Electron Transport Chain.

In metabolically compromised or dead cells, the activity of these dehydrogenase enzymes is significantly reduced or absent. Consequently, these cells are unable to reduce TTC, and they remain colorless. This stark color contrast between viable (red) and non-viable (white/colorless) cells or tissues forms the basis of the TTC assay.

Quantitative Data Presentation

The intensity of the red color produced is proportional to the number of viable cells and their metabolic rate. This relationship allows for the quantification of metabolic activity.

| Parameter | Method | Typical Readout | Correlation with Viability |

| Formazan Concentration vs. Absorbance | Spectrophotometry | Linear increase in absorbance with increasing formazan concentration. | Direct and linear. |

| Cell Number vs. Formazan Absorbance | Spectrophotometry | Linear increase in absorbance with an increasing number of viable cells. | Direct and linear under non-confluent conditions. |

| Tissue Infarct Volume | Densitometric Image Analysis | Unstained (white) area is quantified relative to the total tissue area. | Inverse; larger unstained area indicates greater cell death. |

A representative dataset for formazan standards measured at 510 nm is provided below:

| Formazan (mg/ml) | OD 510 nm |

| 0.0075 | 0.040 |

| 0.015 | 0.066 |

| 0.03 | 0.120 |

| 0.06 | 0.234 |

| 0.09 | 0.382 |

| 0.12 | 0.452 |

| 0.15 | 0.612 |

| 0.24 | 0.964 |

| 0.3 | 1.173 |

Experimental Protocols

The following are generalized protocols for TTC staining in different biological samples. It is crucial to optimize parameters such as TTC concentration and incubation time for specific cell types and experimental conditions.

Protocol 1: TTC Staining of Tissue Slices (e.g., Brain, Heart)

Objective: To delineate metabolically active (viable) from inactive (infarcted/necrotic) tissue.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC)

-

Phosphate-Buffered Saline (PBS) or Saline

-

Tissue slicer (e.g., vibratome, brain matrix)

-

Incubation chamber (e.g., 24-well plate)

-

Formalin (10%) for fixation (optional)

-

Image acquisition system (scanner or camera)

Procedure:

-

Tissue Preparation: Freshly dissect the tissue and prepare slices of a defined thickness (e.g., 1-2 mm).

-

Staining Solution: Prepare a 1-2% (w/v) TTC solution in PBS or saline. Protect the solution from light.

-

Incubation: Immerse the tissue slices in the TTC solution at 37°C for 15-30 minutes. The incubation time may need optimization.

-

Washing: Gently wash the slices with PBS to remove excess TTC.

-

Fixation (Optional): For long-term storage and improved contrast, fix the stained slices in 10% formalin.

-

Imaging: Document the stained slices using a high-resolution scanner or camera for subsequent analysis.

Protocol 2: TTC Assay for Cell Viability in Culture

Objective: To quantify the metabolic activity of a cell population as an indicator of viability.

Materials:

-

TTC

-

Serum-free cell culture medium or PBS

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a desired density and allow them to adhere and grow.

-

Treatment: Expose cells to the test compound or condition for the desired duration.

-

TTC Addition: Prepare a sterile TTC solution (e.g., 5 mg/mL in PBS) and add it to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, allowing the formazan crystals to form.

-

Solubilization: Carefully remove the medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength between 480-570 nm using a microplate reader.

Experimental Workflow and Data Analysis

Data Analysis for Tissue Slices

For tissue samples, the primary analysis involves quantifying the area of infarction (unstained tissue) relative to the total tissue area. This is typically achieved through densitometric analysis of the acquired images using software such as ImageJ. The infarct volume can then be calculated by integrating the infarct area over the thickness of the slices.

Data Analysis for Cell Cultures

For cell culture assays, the absorbance readings are directly proportional to the number of viable, metabolically active cells. Cell viability is often expressed as a percentage relative to an untreated control group. It is essential to include appropriate controls, such as a blank (medium and TTC only) to subtract background absorbance.

Conclusion

TTC staining remains a robust, cost-effective, and widely applicable method for the assessment of metabolic activity and viability in both cellular and tissue contexts. Its straightforward protocol and visually interpretable results make it an invaluable tool in diverse research areas, including stroke research, cardiology, and toxicology. By understanding the underlying biochemical principles and adhering to optimized protocols, researchers can reliably employ TTC staining to gain critical insights into the metabolic status of their biological samples.

A Technical Guide to Triphenyltetrazolium Chloride (TTC) as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Triphenyltetrazolium Chloride (TTC)

This compound chloride (TTC) is a water-soluble organic compound extensively used in biomedical research as a redox indicator to determine cell viability and tissue damage.[1][2][3] In its oxidized state, TTC is a colorless salt. However, in the presence of viable, metabolically active cells, it is reduced by dehydrogenase enzymes within the mitochondria to form 1,3,5-triphenylformazan (TPF), an intensely red, water-insoluble compound.[2][3] This colorimetric change provides a robust and quantifiable method for assessing cellular respiration and viability.[1][4] Inactive or necrotic tissues lack the necessary enzymatic activity to reduce TTC, and therefore remain colorless.[1]

Chemical and Physical Properties

TTC is a white to pale yellow crystalline powder with good solubility in water, ethanol, and acetone, but it is insoluble in ether.[1][5] It is sensitive to light and should be stored accordingly to prevent degradation.[2][3] The reduced product, TPF, is a stable, red compound that can be extracted using organic solvents for quantitative analysis.

Mechanism of Action: A Signaling Pathway Perspective

The reduction of TTC to TPF is intrinsically linked to the mitochondrial electron transport chain and the activity of various dehydrogenase enzymes.[6] Nicotinamide adenine dinucleotide (NADH), a key product of the citric acid cycle, donates electrons to the electron transport chain. Dehydrogenases, particularly within complex I of the respiratory chain, facilitate the transfer of these electrons to TTC, which acts as an artificial electron acceptor.[6] This reduction results in the formation of the red formazan precipitate, visually indicating active cellular metabolism.

Caption: TTC reduction pathway in viable mitochondria.

Quantitative Data Summary

The optimal conditions for TTC assays can vary depending on the cell type, tissue, and experimental objectives. The following tables summarize key quantitative parameters for common TTC applications.

Table 1: TTC Concentration and Incubation Parameters

| Application | TTC Concentration (% w/v) | Incubation Time | Incubation Temperature (°C) |

| In Vitro Cell Viability | 0.05 - 0.1 | 1 - 4 hours | 37 |

| In Vivo Tissue Staining (e.g., brain, heart) | 1 - 2 | 15 - 30 minutes | 37 |

| Microbial Viability | 0.05 - 0.2 | 30 minutes - 4 hours | 30 - 37 |

| Seed Viability | 0.1 - 1.0 | 4 - 24 hours | 25 - 30 |

Table 2: Formazan Solubilization and Spectrophotometry

| Application | Common Solubilization Solvents | Wavelength for Absorbance (nm) |

| In Vitro Cell Viability | Dimethyl sulfoxide (DMSO), Isopropanol, Ethanol | 480 - 500 |

| Microbial Viability | Methanol, Ethanol, DMSO | 480 - 485 |

| Seed Viability | Methanol, 10% TCA in Methanol, DMSO | 483 - 485 |

Experimental Protocols

In Vitro Cell Viability Assay

This protocol outlines the steps for assessing the viability of cultured cells using TTC.

Materials:

-

TTC solution (0.5 mg/mL in serum-free medium or PBS)

-

96-well culture plates with seeded cells

-

Test compounds

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate for 24 hours.

-

Treat cells with the test compound for the desired duration.

-

Remove the culture medium and add 100 µL of TTC solution to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Remove the TTC solution and add 100 µL of a solubilization solvent to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

References

- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. lookchem.com [lookchem.com]

- 3. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 4. Phytopathology reagents - Triphenyl Tetrazolium Chloride (TTC) Clinisciences [clinisciences.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to the Reduction of 2,3,5-Triphenyltetrazolium Chloride (TTC) to Formazan

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biochemical principles, experimental protocols, and critical parameters involved in the reduction of 2,3,5-Triphenyltetrazolium Chloride (TTC) to its colored formazan product. This reaction is a widely utilized indicator of cellular metabolic activity and viability in a multitude of research and drug development applications.

The Core Principle: A Redox-Indicating Reaction

At its heart, the TTC assay is a colorimetric method that hinges on the reduction of the water-soluble and colorless tetrazolium salt, 2,3,5-triphenyltetrazolium chloride, into a water-insoluble, red-colored compound called 1,3,5-triphenylformazan (TPF).[1][2] This reduction is an irreversible reaction that serves as a hallmark of metabolically active cells.[1] The intensity of the red color produced is directly proportional to the number of viable, metabolically active cells.[3][4]

The net positive charge of the TTC molecule facilitates its uptake across the cell membrane, driven by the membrane potential, allowing for its intracellular reduction.[2] This fundamental principle allows for the quantitative assessment of cell viability and cytotoxicity.

The Enzymatic Machinery Behind TTC Reduction

The conversion of TTC to formazan is not a spontaneous reaction but is enzymatically catalyzed by various dehydrogenases.[5] These enzymes are crucial for cellular metabolism, particularly in the oxidation of organic compounds.[5] While initially thought to be primarily a function of mitochondrial enzymes, it is now understood that dehydrogenases in both the mitochondria and the cytoplasm contribute to TTC reduction.[4]

Mitochondrial Contribution: A significant portion of TTC reduction occurs within the mitochondria, specifically through the activity of the electron transport chain. Dehydrogenases, particularly Complex I (NADH dehydrogenase), are key players in this process.[6][7] They donate electrons, derived from reducing equivalents like NADH and FADH₂, to TTC.[8]

Cytoplasmic Contribution: Dehydrogenases present in the cytoplasm also play a role in the reduction of TTC.[4] This broader enzymatic involvement means the assay reflects the overall metabolic health of the cell.

In the context of Saccharomyces cerevisiae, ubiquinol-cytochrome c oxidoreductase has been identified as an enzyme involved in TTC reduction.[9] For the related tetrazolium salt MTT, reduction is known to be facilitated by NAD(P)H-dependent oxidoreductase enzymes.[10]

Quantitative Data Summary

The successful application of the TTC assay relies on the optimization of several key parameters. The following tables summarize critical quantitative data gathered from various studies.

Table 1: Reagent Concentrations and Incubation Times

| Parameter | Typical Range | Notes | Source(s) |

| TTC Concentration | 0.1% - 1% (w/v) | Higher concentrations may be optimal for certain cell types or applications. For Aspergillus niger, 1.5% (15 g/L) was found to be optimal. | [11],[12] |

| 0.5 mg/mL | A commonly used final concentration in MTT assays for mammalian cell cultures. | [10],[4] | |

| Incubation Time | 1 - 4 hours | For mammalian cell culture viability assays. | [10],[4] |

| Up to 24 hours | In some applications, particularly for seeds, longer incubation times are used. | [11] | |

| Cell Seeding Density | Varies by cell line | Typically in the range of 2 x 10³ to 5 x 10⁴ cells/well in a 96-well plate. | [10] |

Table 2: Spectrophotometric Measurement and Solubilization

| Parameter | Value/Solvent | Notes | Source(s) |

| Formazan Absorbance Maximum | ~485 nm | For formazan extracted with 95% ethanol or methanol. | [13],[14] |

| 550 - 600 nm | Commonly cited range for MTT-derived formazan. 570 nm is a frequently used wavelength. | [10],[15] | |

| Reference Wavelength | > 630 nm | Used to subtract background absorbance. | ,[10] |

| Formazan Solubilizing Agents | Dimethyl sulfoxide (DMSO) | A very common and effective solvent for formazan. | [15],[4] |

| Acidified Isopropanol | The acidification helps to minimize interference from phenol red in the culture medium. | [4] | |

| Sodium Dodecyl Sulfate (SDS) | A detergent used for solubilization. | [1] | |

| 10% (w/v) TCA/Methanol | Found to be superior for formazan recovery in seed viability assays. | [16] |

Table 3: Influential Experimental Conditions

| Parameter | Optimal Range/Condition | Notes | Source(s) |

| pH | 6.5 - 7.5 | Recommended range for TTC solutions in seed testing. For Aspergillus niger, a pH of 9 was optimal. | [11],[12] |

| Temperature | 20 - 40°C | For seed viability assays. For Aspergillus niger, 55°C was optimal. | [11],[12] |

| 37°C | Standard incubation temperature for mammalian cell cultures. | [10],[4] | |

| Light Conditions | Dark | TTC is light-sensitive, so incubations should be performed in the dark. | [17],[18] |

Experimental Protocol: Cell Viability Assay in a 96-Well Plate

This protocol provides a generalized methodology for assessing cell viability using a TTC-based assay in a 96-well plate format, suitable for drug screening and cytotoxicity studies.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC) solution (e.g., 5 mg/mL in sterile PBS, filtered)

-

Cell culture medium (serum-free for the assay step)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom cell culture plates

-

Test compounds

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Include wells for controls (untreated cells, vehicle control, and blank wells with medium only).

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment and recovery.

-

Treatment: Add various concentrations of the test compound to the appropriate wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

TTC Addition: After the treatment period, carefully remove the culture medium. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate (e.g., at 1,000 x g for 5 minutes) before aspiration.[19] Add 50 µL of serum-free medium and 50 µL of TTC solution to each well.[19]

-

Formazan Formation: Incubate the plate for 1-4 hours at 37°C in the dark.[4] During this time, viable cells will reduce the TTC to formazan, which will appear as a red precipitate.

-

Solubilization: After incubation, add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

-

Mixing: Place the plate on an orbital shaker for at least 15 minutes in the dark to ensure complete solubilization of the formazan.[4][19]

-

Absorbance Measurement: Read the absorbance of each well using a microplate reader at a wavelength between 550 nm and 600 nm (e.g., 570 nm).[10] Use a reference wavelength of >630 nm if desired.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Cell viability can be expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Cellular Redox State

The reduction of TTC is intrinsically linked to the overall redox state of the cell, which is dynamically regulated by a complex network of signaling pathways.[20] Reactive oxygen species (ROS), often generated as byproducts of metabolism or in response to external stimuli, can act as second messengers, influencing signaling cascades that, in turn, modulate the cellular redox environment.[20]

For instance, growth factor signaling can stimulate metabolic activity, leading to an increased production of NADH and FADH₂, thereby enhancing the cell's capacity to reduce TTC. Conversely, pathways that induce oxidative stress can deplete the pool of reducing equivalents, leading to a decrease in formazan production.

Key signaling pathways that intersect with cellular redox control include:

-

Keap1-Nrf2 Pathway: A critical pathway in the antioxidant response.[21]

-

NF-κB Pathway: This pathway can be stimulated by cytosolic H₂O₂.[21]

-

MAP Kinase Pathways: These can be activated by ROS.[20]

The intricate cross-talk between these signaling systems and the cellular redox state ultimately determines the rate of TTC reduction, making the assay a sensitive indicator of cellular health and response to stimuli.[20]

Limitations and Considerations

While the TTC assay is a robust and widely used method, it is important to be aware of its limitations:

-

Metabolic Alterations: Compounds that alter the metabolic activity of cells without affecting their viability can lead to misleading results.[1]

-

Interference from Test Compounds: Some compounds may directly reduce TTC or interfere with the absorbance reading.

-

Toxicity of TTC: At high concentrations or with prolonged incubation, TTC itself can be toxic to some cell types.[4]

-

Dormant vs. Dead Cells: The assay primarily measures metabolic activity and may not distinguish between dormant (viable but metabolically inactive) and dead cells.[22]

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,3,5-Triphenyl tetrazolium chloride (TTC) reduction as exponential growth phase marker for mammalian cells in culture and for myeloma hybridization experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MTT assay, a cell viability test - Cellculture2 [cellculture2.altervista.org]

- 5. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 6. The sites of interaction of triphenyltetrazolium chloride with mitochondrial respiratory chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate-Specific Reduction of Tetrazolium Salts by Isolated Mitochondria, Tissues, and Leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elucidation of the enzyme involved in 2,3,5-triphenyl tetrazolium chloride (TTC) staining activity and the relationship between TTC staining activity and fermentation profiles in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. researchgate.net [researchgate.net]

- 19. broadpharm.com [broadpharm.com]

- 20. Redox regulation of cellular signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Redox signaling at the crossroads of human health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ri.conicet.gov.ar [ri.conicet.gov.ar]

The Evolution of Cellular Health Assessment: A Technical Guide to the Tetrazolium Salt Assay

For Researchers, Scientists, and Drug Development Professionals

The tetrazolium salt assay stands as a cornerstone of in vitro toxicology and pharmacology, providing a robust and versatile method for assessing cell viability and metabolic activity. Its historical development reflects a continuous drive for improved sensitivity, convenience, and a deeper understanding of cellular physiology. This in-depth technical guide explores the core principles of the tetrazolium salt assay, from its foundational concepts to the advanced methodologies employed today. We will delve into the key experimental protocols, comparative data on the various tetrazolium salts, and the underlying biochemical pathways that govern this essential laboratory technique.

From Histochemistry to High-Throughput Screening: A Historical Perspective

The utility of tetrazolium salts in biological research began in the realm of histochemistry, where their ability to be reduced by cellular enzymes to form intensely colored formazan precipitates provided a means to visualize metabolic activity in tissues. Early work, such as that by Slater and colleagues in 1963, focused on succinate-tetrazolium reductase systems, laying the groundwork for understanding the enzymatic basis of tetrazolium reduction[1].

A pivotal moment in the history of the assay came in 1983 when Tim Mosmann introduced the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This adaptation brought the tetrazolium reduction principle to a quantitative, microplate-based format, revolutionizing cytotoxicity and cell proliferation studies. The MTT assay's simplicity and adaptability led to its widespread adoption.

However, the MTT assay possessed a significant limitation: the formazan product is insoluble in water, necessitating a separate solubilization step, typically with an organic solvent like dimethyl sulfoxide (DMSO) or acidified isopropanol, before absorbance can be measured. This additional step not only increases the workload but also introduces potential for error and can be cytotoxic to cells.

This drawback spurred the development of a second generation of tetrazolium salts in the late 1980s and 1990s, engineered to produce water-soluble formazan products. These "second-generation" salts, including XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide), MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium), and the WST (water-soluble tetrazolium) series, such as WST-1 and WST-8, offered a more streamlined "homogeneous" assay format. These advancements eliminated the need for the formazan solubilization step, simplifying the protocol and making it more amenable to high-throughput screening.

The Biochemical Core: Cellular Reduction of Tetrazolium Salts

The fundamental principle of the tetrazolium salt assay lies in the enzymatic reduction of the tetrazolium compound by metabolically active cells. This reduction is primarily dependent on the activity of various cellular dehydrogenases and reductases that utilize NADH and NADPH as cofactors.

Intracellular Reduction: The MTT Paradigm

The positively charged MTT readily penetrates viable eukaryotic cells. Once inside, it is reduced by intracellular NAD(P)H-dependent oxidoreductases, primarily within the cytoplasm and to some extent in mitochondria, to its insoluble purple formazan. The amount of formazan produced is generally proportional to the number of viable, metabolically active cells.

References

Methodological & Application

Application Notes and Protocols for Triphenyltetrazolium Chloride (TTC) Staining of Brain Slices

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Triphenyltetrazolium chloride (TTC) staining is a rapid, cost-effective, and widely used method for the macroscopic visualization and quantification of infarct volume in experimental models of cerebral ischemia.[1][2][3] This technique is crucial in preclinical stroke research and for evaluating the efficacy of neuroprotective drug candidates. The principle of TTC staining lies in the enzymatic reduction of TTC by mitochondrial dehydrogenases, particularly succinate dehydrogenase, which are abundant in viable cells.[3][4] This reaction converts the water-soluble, colorless TTC into a water-insoluble, red formazan precipitate, staining healthy tissue a deep red.[3][5] In contrast, infarcted tissue, which has lost mitochondrial integrity and enzymatic activity, remains unstained and appears pale or white.[1][5] This stark color contrast allows for the clear delineation and measurement of the ischemic lesion.[6]

Signaling Pathway and Mechanism of Action

The underlying mechanism of TTC staining is a direct indicator of cellular metabolic function. In healthy, metabolically active cells, TTC is reduced by dehydrogenase enzymes within the mitochondria, resulting in the formation of a red formazan product. This process is indicative of a functional electron transport chain. In ischemic tissue, the lack of oxygen and glucose leads to mitochondrial dysfunction and a depletion of these enzymes, preventing the reduction of TTC and leaving the tissue unstained.

Caption: Mechanism of TTC staining in viable versus infarcted tissue.

Experimental Protocols

This section provides a detailed, optimized protocol for TTC staining of fresh brain slices. Variations in TTC concentration and incubation time are presented, as these can be adjusted based on the specific experimental model and desired contrast.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Phosphate-buffered saline (PBS), pH 7.4

-

10% Formalin solution

-

Brain matrix (for consistent slicing)

-

Razor blades

-

Incubation chamber (e.g., 24-well plate or petri dish)

-

Water bath or incubator set to 37°C

-

High-resolution scanner or camera for imaging

-

Image analysis software (e.g., ImageJ)

Protocol:

-

Brain Extraction and Slicing:

-

TTC Solution Preparation:

-

Staining Incubation:

-

Fixation:

-

After incubation, carefully transfer the stained slices to a 10% formalin solution.

-

Fixation for at least 20 minutes helps to enhance the contrast between the stained and unstained regions and preserves the tissue.[9]

-

-

Imaging and Analysis:

-

Arrange the fixed slices in sequential order and capture high-resolution images using a scanner or a camera with a macroscopic lens.

-

The infarct area (white) and the total area of the hemisphere can be measured using image analysis software.

-

The infarct volume can be calculated by multiplying the infarct area of each slice by the slice thickness and summing the volumes.[1] A common formula to correct for edema is: Infarct Volume = (Volume of the contralateral hemisphere - (Volume of the ipsilateral hemisphere - Volume of the infarct)).[1]

-

Quantitative Data Summary

| Parameter | Recommended Range | Notes |

| TTC Concentration | 0.05% - 2% (w/v) in PBS | 0.05% TTC can provide high contrast with minimal non-specific staining of white matter.[6] 1-2% is also commonly used.[2][7] |

| Incubation Temperature | 37°C | Incubation at 37°C is crucial for optimal enzymatic activity.[6][7] |

| Incubation Time | 8 - 30 minutes | Shorter times (e.g., 8-10 min) may be sufficient for some models,[2][7] while longer times (e.g., 30 min) can ensure complete staining.[6] |

| Brain Slice Thickness | 2 mm | This is a standard thickness for macroscopic infarct analysis.[6][7][8] |

| Fixation Time | ≥ 20 minutes | Formalin fixation improves contrast and preserves the tissue for imaging.[9] |

Experimental Workflow

Caption: Experimental workflow for TTC staining of brain slices.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No staining or weak staining | Inactive TTC solution | Prepare fresh TTC solution for each experiment. Protect the solution from light. |

| Ensure the pH of the PBS is 7.4. | ||

| Loss of enzyme activity in tissue | Avoid repeated freeze-thaw cycles of the brain tissue.[10] Process fresh tissue whenever possible. | |

| Insufficient incubation time or temperature | Ensure incubation is performed at 37°C for an adequate duration. | |

| Uneven staining | Slices not fully immersed in TTC solution | Ensure slices are completely covered by the staining solution during incubation.[7] |

| Prolonged contact with the bottom of the container | Gently agitate the slices or turn them over midway through the incubation.[11] | |

| High background staining | TTC concentration is too high | Optimize the TTC concentration; lower concentrations like 0.05% can reduce non-specific staining.[6] |

| Microbial or chemical contamination of reagents | Use sterile, clean equipment and high-quality reagents.[12] | |

| Tissue detachment from slides (if applicable) | Poorly fixed tissue | Ensure adequate fixation time. |

| Aggressive handling | Handle the brain slices gently throughout the procedure. | |

| Difficulty differentiating infarct from white matter | Low contrast | Optimize TTC concentration and incubation time. Using a lower concentration of TTC (e.g., 0.05%) may improve delineation.[6] |

| Hemorrhagic infarct | Post-staining fixation in formalin can help differentiate hemorrhage (which turns brown) from the red-stained viable tissue.[9] |

References

- 1. researchgate.net [researchgate.net]

- 2. Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Can We Use 2,3,5-Triphenyltetrazolium Chloride-Stained Brain Slices for Other Purposes? The Application of Western Blotting [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TTC Staining of Rat Brain Tissue Slices: A Staining Procedure to Differentiate Viable and Necrotic Tissue in Tissue Slices After Ischemia-Reperfusion Injury [jove.com]

- 8. 2.5. TTC staining [bio-protocol.org]

- 9. Measuring infarct size by the tetrazolium method [southalabama.edu]

- 10. researchgate.net [researchgate.net]

- 11. 2,3,5-Triphenyl Tetrazolium Chloride (TTC): A Dye to Detect Acute Myocardial Infarction in Cases of Sudden Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.cap.org [documents.cap.org]

Application Notes and Protocols: TTC Assay for Seed Viability

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,5-Triphenyltetrazolium Chloride (TTC) assay is a widely adopted and rapid biochemical test to determine seed viability.[1] It serves as a crucial tool in agricultural research, seed quality control, breeding programs, and seed storage management.[1][2] The principle of the assay is based on the enzymatic reduction of the colorless TTC solution to a red, water-insoluble compound called formazan.[3] This reaction is catalyzed by dehydrogenase enzymes, which are active during respiration in viable, living tissues.[4][5] Consequently, a red stain indicates that the seed's embryonic tissues are respiring and therefore viable, while dead or non-viable tissues remain unstained.[6][7] This method offers a significant advantage over traditional germination tests, which can be time-consuming, by providing results often within a few hours.[1]

Biochemical Pathway

The biochemical basis of the TTC assay lies in the activity of dehydrogenase enzymes within the mitochondria of living cells. These enzymes play a critical role in cellular respiration. In the presence of viable tissue, the colorless 2,3,5-triphenyltetrazolium chloride acts as an artificial electron acceptor. Dehydrogenases donate hydrogen ions to the TTC, reducing it to the stable, non-diffusible red pigment, triphenylformazan.[4][5] The intensity of the red color is proportional to the respiratory activity of the tissue.[8]

Experimental Protocols

This section provides a detailed step-by-step guide for performing the TTC assay for seed viability.

Materials and Reagents

-

2,3,5-triphenyltetrazolium chloride (TTC) powder

-

Distilled or deionized water

-

Phosphate buffer (optional, for pH adjustment)

-

Potassium dihydrogen phosphate (KH2PO4)

-

Disodium hydrogen phosphate (Na2HPO4)

-

Beakers or petri dishes

-

Forceps and scalpels or razor blades

-

Incubator or oven

-

Stereomicroscope or magnifying lens

Reagent Preparation

1. TTC Staining Solution (0.1% to 1.0%)

-

To prepare a 1.0% solution, dissolve 1.0 gram of TTC powder in 100 ml of distilled or tap water.[9]

-

A 0.1% solution can be prepared by dissolving 0.1 gram of TTC in 100 ml of water or by diluting a 1.0% solution (1 part 1.0% TTC solution to 9 parts water).[9]

-

The concentration used often depends on whether the seed is bisected. A 1.0% solution is commonly used for whole seeds, while a 0.1% solution is often used for bisected seeds.[9]

-

The pH of the solution should be between 6.5 and 7.5 for optimal staining.[9] If the water is outside this range, a phosphate buffer is recommended.[10]

-

Store the prepared TTC solution in a dark or amber-colored bottle in a refrigerator (around 5°C) to prevent deterioration from light.[9] The solution can be stored for several months under these conditions.[10]

2. Phosphate Buffer (pH ~7.0) (Optional)

-

Solution A: Dissolve 9.078 g of Potassium dihydrogen phosphate (KH2PO4) in water to make 1000 ml.[10]

-

Solution B: Dissolve 9.472 g of Disodium hydrogen phosphate (Na2HPO4) in 1000 ml of water.[9]

-

Mix two parts of Solution A with three parts of Solution B to achieve a pH of approximately 7.0.[9]

-

Alternatively, another formulation involves mixing 400 ml of Solution A (9.078 g/L KH2PO4) with 600 ml of Solution B (11.876 g/L Na2HPO4·2H2O).[10]

-

Add the TTC powder to the buffer solution at the desired concentration.

Experimental Workflow

The general workflow for the TTC assay involves seed preparation, staining, and evaluation.

Step-by-Step Procedure

Step 1: Seed Preconditioning (Imbibition)

To activate the enzymes necessary for the staining reaction, seeds must be hydrated.

-

Place the seeds (a minimum of 100 seeds is recommended for statistical accuracy) between moist paper towels or in water.[4][10]

-

Allow the seeds to imbibe water for a period of time, which can range from a few hours to overnight (e.g., 18 hours at 20°C).[4][7] The duration depends on the seed type, size, and coat permeability. Slow moistening is crucial for large or dry seeds to prevent tissue damage.[10]

Step 2: Seed Preparation

To ensure the TTC solution can penetrate the embryonic tissues, the seed coat may need to be bypassed.

-

For many seed types, a longitudinal cut through the embryo is necessary.[7][11] This allows for direct contact between the TTC solution and the internal structures.

-

For some seeds, such as legumes, the seed coat may need to be removed before examination.[10]

-

Care must be taken not to damage the embryo during cutting.

Step 3: Staining

-

Immerse the prepared seeds completely in the TTC solution in a beaker or petri dish.[12]

-

Ensure all seeds are covered by the solution.

Step 4: Incubation

-

Incubate the seeds in the dark to prevent photoreduction of the TTC.[10]

-

The incubation temperature can range from room temperature (20-25°C) to 40°C.[4][10] Higher temperatures will accelerate the staining reaction.[10]

-

Incubation time can vary from a few hours (e.g., 3-4 hours) to 24-48 hours, depending on the seed type and incubation temperature.[4][6]

Step 5: Rinsing

-

After incubation, pour off the TTC solution.

-

Rinse the seeds with water to remove excess TTC solution.[6]

Step 6: Evaluation and Interpretation

-

Examine the seeds under a stereomicroscope or with a magnifying lens.[10][11]

-

Evaluate the staining pattern of the embryo. A uniformly bright red stained embryo indicates a viable seed.[12]

-

Non-viable seeds will show no staining (white or yellowish) in the embryo.[4][12]

-

Seeds with both stained and unstained areas require careful interpretation. Knowledge of seed morphology is essential to determine if the unstained areas are in critical regions of the embryo, such as the radicle or plumule.[12] Minor unstained areas on non-essential parts may not render the seed non-viable.[12]

Data Presentation

The results of the TTC assay are typically presented as a percentage of viable seeds in the tested sample. For more detailed analysis, especially in research settings, a quantitative approach can be taken by extracting the formazan and measuring its absorbance spectrophotometrically.

| Parameter | Recommended Range/Value | Notes | Reference |

| TTC Concentration | 0.1% - 1.0% (w/v) | 1.0% for whole seeds, 0.1% for bisected embryos. | [9] |

| pH of Solution | 6.5 - 7.5 | Use a phosphate buffer if water pH is outside this range. | [9] |

| Preconditioning Time | 4 - 18 hours | Varies by seed type; slow hydration is key for some species. | [4][7] |

| Incubation Temperature | 20°C - 40°C | Higher temperatures speed up the reaction. | [4][10] |

| Incubation Time | 3 - 48 hours | Dependent on seed type and temperature. | [4][6] |

| Sample Size | At least 100 seeds | For statistically relevant results. | [10] |

Quantitative Analysis (Advanced)

For a more objective and quantitative measure of seed viability, the formazan can be extracted and its concentration determined.

-

After staining, the seeds are homogenized.[3]

-

The formazan is extracted using an organic solvent such as methanol or dimethyl sulfoxide (DMSO).[3][13]

-

The absorbance of the extract is measured using a spectrophotometer at a wavelength around 483-485 nm.[8][13]

-

The absorbance reading can be correlated with the percentage of viable seeds in a batch.[3]

This spectrophotometric method is particularly useful for high-throughput screening of seed batches as it is less subjective than visual assessment.[3][14]

Conclusion

The TTC assay is a robust and rapid method for assessing seed viability. By following a standardized protocol, researchers can obtain reliable and reproducible results. The interpretation of staining patterns is critical for accurate assessment, and for certain applications, a quantitative spectrophotometric approach can provide more objective data. This assay remains an invaluable tool in seed science and related fields.

References

- 1. nbinno.com [nbinno.com]

- 2. testinglab.com [testinglab.com]

- 3. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 4. scispace.com [scispace.com]

- 5. seedtest.org [seedtest.org]

- 6. Seed Germination and Viability Test in Tetrazolium (TZ) Assay [bio-protocol.org]

- 7. Tetrazolium | Seed Lab Testing - passel [passel2.unl.edu]

- 8. researchgate.net [researchgate.net]

- 9. gsem.weebly.com [gsem.weebly.com]

- 10. seednet.gov.in [seednet.gov.in]

- 11. scielo.br [scielo.br]

- 12. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 13. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TTC Assay in Determining Bacterial Viability

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3,5-Triphenyltetrazolium Chloride (TTC) assay is a widely used, simple, and cost-effective colorimetric method to determine bacterial viability. This assay is predicated on the ability of metabolically active bacteria to reduce the water-soluble and colorless TTC to a water-insoluble red formazan.[1][2][3] This reduction is primarily mediated by dehydrogenase enzymes active in the bacterial respiratory chain.[3][4] The intensity of the red color produced is directly proportional to the number of viable, metabolically active bacteria, providing a quantitative measure of cell viability.[5][6] These application notes provide a detailed protocol for performing the TTC assay, presenting data, and interpreting results for assessing bacterial viability in response to antimicrobial agents or other experimental conditions.

Principle of the TTC Assay

The core of the TTC assay lies in the enzymatic conversion of TTC. Viable bacterial cells with an active electron transport chain possess dehydrogenase enzymes that cleave the tetrazolium ring of TTC, resulting in the formation of 1,3,5-triphenylformazan (TPF), a red, insoluble compound.[1][3][4] Non-viable cells with compromised metabolic activity are unable to perform this conversion, and thus no color change is observed. The amount of formazan produced can be quantified spectrophotometrically after its extraction from the bacterial cells using an organic solvent.[1][2]

References

- 1. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN111088318A - A method for detecting bacterial drug susceptibility by TTC reduction reaction - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes: Preparation and Use of 1% TTC Solution for Tissue Viability Staining

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Triphenyltetrazolium chloride (TTC) is a water-soluble, colorless redox indicator that is widely used to assess tissue viability. In the presence of viable cells containing active mitochondrial dehydrogenase enzymes, TTC is reduced to a water-insoluble, red formazan precipitate.[1][2] This color change provides a clear and rapid method to distinguish between metabolically active (viable) and inactive (necrotic or infarcted) tissues.[1][3] Necrotic tissues, lacking active dehydrogenases, do not facilitate this reduction and therefore remain unstained or appear pale.[1][4] This technique is particularly valuable in preclinical research for the macroscopic and microscopic evaluation of ischemic events, such as myocardial and cerebral infarction.[1][3][5]

Principle of Staining

The underlying principle of TTC staining lies in the enzymatic reduction of the tetrazolium salt. In living tissues, mitochondrial dehydrogenases, key enzymes in cellular respiration, transfer hydrogen ions to TTC. This reduction converts the colorless TTC into the intensely colored red formazan, which is deposited within the cells.[6][7] Consequently, healthy, viable tissue stains a deep red, while infarcted or necrotic tissue, which has lost its enzymatic activity, remains unstained and appears white or pale.[1][4]

Applications

-

Delineation of Myocardial Infarction: TTC staining is a standard method for the gross examination of heart tissue to determine the size and extent of myocardial infarction.[3][8]

-

Assessment of Cerebral Ischemia: It is extensively used to identify and quantify the area of infarction in brain tissue following ischemic stroke models.[5][9]

-

Seed Viability Testing: The TTC assay is also a reliable method for determining the viability of seeds by staining the living embryo red.[6][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and application of TTC solutions for tissue staining based on various cited protocols.

Table 1: TTC Solution Preparation Parameters

| Parameter | Value | Reference |

| TTC Concentration | 1% (w/v) | [11][12] |

| Solvent | Phosphate-Buffered Saline (PBS), pH 7.4 | [13] |

| Storage Temperature | 2-8°C | [14][15][16] |

| Light Sensitivity | Protect from light | [14][15][17] |

| Shelf Life | Up to 3 months at 2-8°C | [14] |

Table 2: Tissue Staining Protocol Parameters

| Parameter | Heart Tissue | Brain Tissue | Seed Viability | Reference |

| Tissue Slice Thickness | ~3 mm | 2 mm | Whole or halved seeds | [9][11][13] |

| Incubation Temperature | 37°C | 37°C | 25-30°C | [9][11][12] |

| Incubation Time | 15-30 minutes | 8-30 minutes | 1-24 hours | [9][11][12][18] |

| Post-Stain Fixation | 10% Formalin | 4% Paraformaldehyde | 1 mol·L⁻¹ H₂SO₄ (to stop reaction) | [3][6][19] |

Experimental Protocols

Protocol 1: Preparation of 1% TTC Staining Solution

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Magnetic stirrer and stir bar

-

Weighing scale and weigh boat

-

Graduated cylinder or volumetric flask

-

Foil-covered storage bottle

Procedure:

-

Prepare 100 mL of PBS at pH 7.4.

-

Weigh 1 gram of TTC powder.

-

In a beaker, add the TTC powder to the PBS.

-

Place the beaker on a magnetic stirrer and stir until the TTC is completely dissolved. The resulting solution should be colorless to pale yellow.[17]

-

Transfer the 1% TTC solution to a foil-covered bottle to protect it from light.

-

Store the solution at 2-8°C.[14][15] For optimal results, pre-warm the solution to 37°C before use.[14]

Protocol 2: Staining of Myocardial or Cerebral Tissue Slices

Materials:

-

Freshly excised heart or brain tissue

-

1% TTC Staining Solution (pre-warmed to 37°C)

-

Tissue slicer or sharp blade

-

Incubator or water bath set to 37°C

-

10% Formalin or 4% Paraformaldehyde solution

-

Petri dishes or staining trays

Procedure:

-

Tissue Preparation: Immediately after excision, rinse the tissue with cold PBS to remove excess blood. For heart tissue, it can be beneficial to freeze the tissue at -20°C for 1-2 hours to facilitate slicing.[13]

-

Slicing: Cut the tissue into uniform slices of 2-3 mm thickness.[9][13]

-

Incubation: Place the tissue slices in a petri dish or staining tray, ensuring they do not overlap.[12] Completely immerse the slices in the pre-warmed 1% TTC solution.[18]

-

Staining: Incubate the slices at 37°C in the dark for 15-30 minutes for heart tissue and 8-30 minutes for brain tissue.[9][12][18] Gently agitate the container every 10 minutes to ensure even staining.[14]

-

Observation: Viable tissue will stain red, while infarcted tissue will remain white or pale.[1][3]

-

Fixation: After staining, pour off the TTC solution and rinse the slices with PBS. To enhance the contrast between stained and unstained areas and to preserve the tissue, immerse the slices in 10% formalin or 4% paraformaldehyde.[3][19]

-

Analysis: The tissue is now ready for imaging and quantitative analysis of the infarct area.

Signaling Pathways and Experimental Workflows

Caption: Workflow for preparing and using 1% TTC solution for tissue viability staining.

Caption: The biochemical reduction of TTC to red formazan in viable versus necrotic cells.

References

- 1. researchgate.net [researchgate.net]